Renitek

Vue d'ensemble

Description

Renitek, commonly referred to as renin, is an aspartyl proteinase that plays a crucial role in the regulation of blood pressure by catalyzing the conversion of angiotensinogen to angiotensin II, a hormone involved in blood pressure control . Renin inhibitors are therefore of significant interest for the treatment of hypertension . Renin is synthesized as a precursor molecule, which is then processed into its active form . The molecular biology of renin has been extensively studied, revealing insights into its gene and protein structure, synthesis, precursor processing, and transcriptional control .

Synthesis Analysis

Renin is initially synthesized as a single-chain polypeptide with a molecular weight approximately 10,000 daltons larger than the active enzyme, which is around 40,000 daltons . The precursor form, known as pre-prorenin, undergoes cleavage to become the active enzyme . The synthesis of renin inhibitors, such as BILA 2157 BS, has been achieved through a highly convergent and stereoselective process, which includes an enzyme-catalyzed hydrolysis step to produce homochiral succinic acid derivatives .

Molecular Structure Analysis

The three-dimensional structure of renin has been elucidated using X-ray crystallography and molecular dynamics techniques . Renin shares a highly conserved structural core and active site with other aspartyl proteinases, although surface residues critical for specificity vary significantly . Knowledge of renin's actual structure is essential for the rational design of inhibitors .

Chemical Reactions Analysis

Renin's enzymatic activity involves the hydrolysis of peptide bonds in synthetic substrates that mimic portions of its natural substrate, angiotensinogen . The kinetics of renin's reaction with various synthetic peptide substrates have been studied, revealing that the enzyme's maximum affinity is achieved only with the full tetradecapeptide molecule of its natural substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of renin are closely related to its structure and function as an enzyme. The molecular dynamics and crystallographic data have provided insights into the stability of renin's structure, including disordered regions that border a solvent channel . The enzyme's specificity and catalytic mechanism are determined by its three-dimensional structure and the arrangement of residues at the active site .

Applications De Recherche Scientifique

1. Application in Hypertension and Diabetes Mellitus

Research has shown that Renitek (enalapril maleate) is effective in treating patients with type 2 diabetes mellitus comorbid with arterial hypertension. A study involving 20 patients receiving Renitek for 16 weeks demonstrated significant lowering of mean systolic and diastolic pressure, improvement of the 24-hour arterial pressure profile, and reduction of fasting glucose levels. This indicates Renitek's effectiveness as an antihypertensive drug in diabetic patients, without adverse metabolic effects on lipid, purin, and electrolyte metabolism (Chazova, Mychka, & Duishvili, 2004).

2. Neurohumoral and Electrolyte Balance in Hypertension

Another study assessed the hypotensive effect of Renitek in essential hypertension (EH) patients, focusing on neuroregulation systems and electrolyte balance. The findings suggest that Renitek's effectiveness is more pronounced in patients with higher baseline urinary excretion of aldosterone, adrenaline, noradrenaline, and sodium. This is linked to the stimulation of plasma renin activity and sodium excretion, along with a reduction in aldosterone, adrenaline, and noradrenaline concentrations. The study provides insights into the physiological mechanisms of Renitek's action in hypertension (Li et al., 1996).

3. Impact on Central Hemodynamics and Cardiac Function

Renitek has been found to improve central hemodynamics in patients with hypertensive disease. A study involving 60 patients showed that Renitek not only reduced cardialgias and the frequency of cardiac angina but also positively affected the energy expenditure of the myocardium, reduced total peripheral vascular resistance, and decreased the mass of the left ventricular myocardium. These findings underscore Renitek's potential benefits in enhancing cardiac function in hypertensive patients (Malaia et al., 1996).

Propriétés

IUPAC Name |

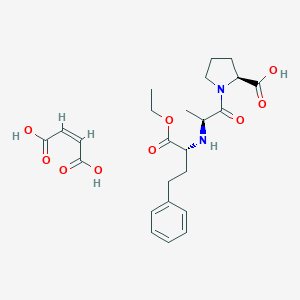

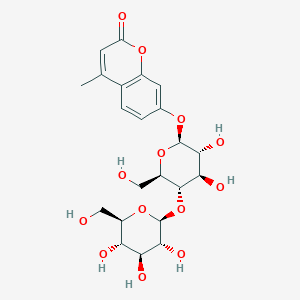

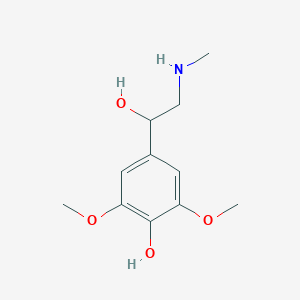

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-BMSLDGIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Renitek | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)